

The Selective Profile of SGC6870: A Deep Dive into its Potency Against PRMTs

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SGC6870 has emerged as a highly potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). This technical guide provides a comprehensive overview of its selectivity profile against other PRMTs, detailed experimental methodologies for its characterization, and a visualization of key signaling pathways involving PRMT6.

Executive Summary

SGC6870 is a first-in-class, cell-active, allosteric inhibitor of PRMT6 with a reported half-maximal inhibitory concentration (IC50) of 77 ± 6 nM.[1][2] Its remarkable selectivity arises from its binding to a unique, induced allosteric pocket, a mechanism that distinguishes it from many other methyltransferase inhibitors.[2][3] Extensive screening has demonstrated its high specificity for PRMT6 over a broad panel of other methyltransferases, including other PRMTs, protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs).[3][4] **SGC6870**'s inactive enantiomer, **SGC6870**N, serves as a valuable negative control for in-cell studies.[5][6]

Data Presentation: SGC6870 Selectivity Profile

The selectivity of **SGC6870** was assessed against a panel of 33 methyltransferases, including eight PRMTs. The following table summarizes the inhibitory activity of **SGC6870** at two different concentrations, highlighting its profound selectivity for PRMT6.



Target Enzyme	Enzyme Class	% Inhibition at 1 μM SGC6870	% Inhibition at 10 μM SGC6870
PRMT6	Arginine Methyltransferase (Type I)	Potent Inhibition (IC50 = 77 nM)	Potent Inhibition
PRMT1	Arginine Methyltransferase (Type I)	< 20%	< 30%
PRMT3	Arginine Methyltransferase (Type I)	< 10%	< 20%
PRMT4 (CARM1)	Arginine Methyltransferase (Type I)	< 10%	< 15%
PRMT5	Arginine Methyltransferase (Type II)	< 10%	< 15%
PRMT7	Arginine Methyltransferase (Type III)	< 10%	< 15%
PRMT8	Arginine Methyltransferase (Type I)	< 15%	< 25%
PRMT9	Arginine Methyltransferase (Type II)	< 10%	< 15%
SETD2	Lysine Methyltransferase	< 10%	< 10%
EZH2	Lysine Methyltransferase	< 10%	< 10%



DNMT1	DNA Methyltransferase	< 10%	< 10%
and 22 other methyltransferases	Various	< 20%	< 30%

Note: The table is a representation based on descriptions of high selectivity. For exact percentage values, consulting the supplementary data of the primary publication by Shen et al., J Med Chem 2021 is recommended.

Experimental Protocols Biochemical Selectivity Assay (Radiometric Filter-Binding Assay)

This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) to a substrate peptide by a PRMT enzyme.

Materials:

- Recombinant human PRMT enzymes (PRMT1, 3, 4, 5, 6, 7, 8, 9)
- Histone H4 peptide (1-21) as a substrate
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- SGC6870 and SGC6870N
- Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM DTT
- 96-well filter plates (e.g., Millipore Multiscreen)
- Scintillation fluid
- Microplate scintillation counter

Procedure:



- Prepare a reaction mixture containing the respective PRMT enzyme and the histone H4
 peptide substrate in the assay buffer.
- Add SGC6870 or the negative control SGC6870N at desired concentrations (e.g., 1 μM and 10 μM). A DMSO control is run in parallel.
- Pre-incubate the enzyme with the inhibitor for 2 hours at room temperature to allow for the time-dependent allosteric inhibition.
- Initiate the methylation reaction by adding [3H]-SAM.
- Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
- Terminate the reaction by spotting the reaction mixture onto the filter paper of the 96-well filter plate.
- Wash the filter plate multiple times with a wash buffer (e.g., 7.5% phosphocellulose) to remove unincorporated [3H]-SAM.
- Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Calculate the percentage of inhibition relative to the DMSO control.

Cellular Assay for PRMT6 Activity (Western Blot for Histone Methylation)

This method assesses the ability of **SGC6870** to inhibit PRMT6 activity within a cellular context by measuring the levels of a specific histone methylation mark, H3R2me2a.[7][8]

Materials:

- HEK293T cells
- Expression vector for FLAG-tagged PRMT6
- Lipofectamine or other transfection reagent



- SGC6870 and SGC6870N
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Primary antibodies: anti-H3R2me2a, anti-total Histone H3, anti-FLAG
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

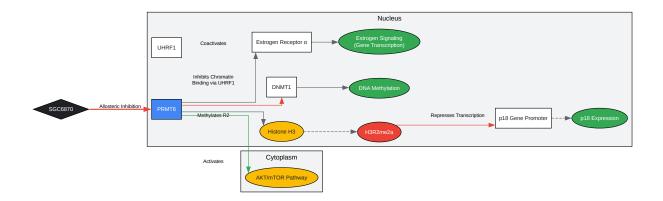
Procedure:

- Seed HEK293T cells in culture plates and grow to an appropriate confluency.
- Transfect the cells with the FLAG-tagged PRMT6 expression vector using a suitable transfection reagent. A catalytically inactive PRMT6 mutant (e.g., V86K/D88A) can be used as a positive control for inhibition.[9]
- After transfection, treat the cells with varying concentrations of SGC6870 or SGC6870N for 20-24 hours.[9]
- Harvest the cells and prepare whole-cell lysates using lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with primary antibodies against H3R2me2a, total Histone H3 (as a loading control), and FLAG (to confirm PRMT6 expression).
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal to determine the extent of inhibition. The cellular IC50 for SGC6870 in inhibiting H3R2



asymmetric dimethylation is approximately 0.8 µM.[1][5]

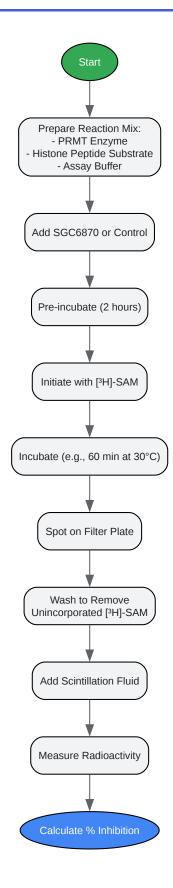
Mandatory Visualizations Signaling Pathways and Experimental Workflows



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Caption: PRMT6 signaling pathways and the inhibitory action of SGC6870.

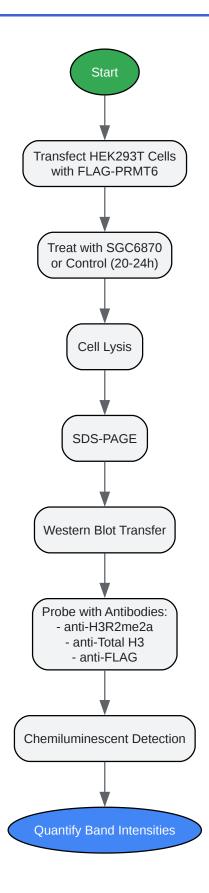




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Caption: Workflow for the radiometric filter-binding assay.





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Caption: Workflow for the cellular Western blot assay.



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- To cite this document: BenchChem. [The Selective Profile of SGC6870: A Deep Dive into its Potency Against PRMTs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193587#sgc6870-selectivity-profile-against-other-prmts]

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